METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that features a benzofuran core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the naphthalen-2-ylsulfonyl and pyridine-4-carbonyl groups through a series of substitution and coupling reactions. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in solvents such as N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylate: Shares the naphthalen-2-ylsulfonyl group but has a different core structure.
Indole derivatives: Similar in terms of biological activity and synthetic methods but differ in core structure and functional groups.
Uniqueness
METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups and the benzofuran core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 2-methyl-5-[naphthalen-2-ylsulfonyl(pyridine-4-carbonyl)amino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O6S/c1-17-25(27(31)34-2)23-16-21(8-10-24(23)35-17)29(26(30)19-11-13-28-14-12-19)36(32,33)22-9-7-18-5-3-4-6-20(18)15-22/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCZRKFMXLKHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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